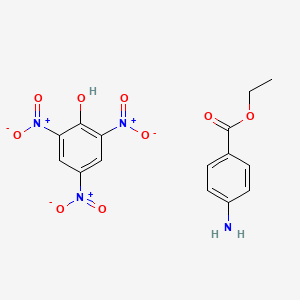

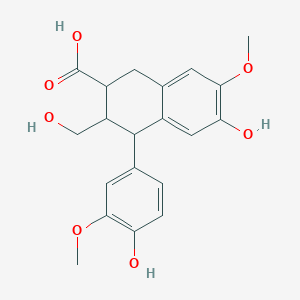

Ethyl 4-aminobenzoate;2,4,6-trinitrophenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-aminobenzoate: and 2,4,6-trinitrophenol are two distinct chemical compounds with unique properties and applications.

準備方法

Ethyl 4-aminobenzoate

Ethyl 4-aminobenzoate can be synthesized through a multi-step process starting from p-toluidine . The steps include:

Synthesis of 4′-methylacetanilide:

p-toluidine reacts with acetic anhydride.Oxidation to p-acetamidobenzoic acid: Using potassium permanganate.

Hydrolysis to p-aminobenzoic acid hydrochloride: Using hydrochloric acid.

Esterification to ethyl 4-aminobenzoate: Using ethanol and sulfuric acid.

2,4,6-trinitrophenol

2,4,6-trinitrophenol is synthesized by nitrating phenol with concentrated sulfuric acid and nitric acid . The process involves:

Sulfonation of phenol: Heating phenol with concentrated sulfuric acid.

Nitration: Adding nitric acid to the sulfonated phenol to produce 2,4,6-trinitrophenol.

化学反応の分析

Ethyl 4-aminobenzoate

Ethyl 4-aminobenzoate undergoes various chemical reactions, including:

Esterification: Formation of esters with alcohols.

Reduction: Reduction of nitro groups to amines.

Substitution: Electrophilic and nucleophilic substitution reactions.

2,4,6-trinitrophenol

2,4,6-trinitrophenol is known for its explosive properties and undergoes:

Nitration: Introduction of nitro groups.

Substitution: Electrophilic substitution reactions.

科学的研究の応用

Ethyl 4-aminobenzoate

Ethyl 4-aminobenzoate is widely used in:

Medicine: As a local anesthetic for pain relief in dental and surgical procedures.

Cosmetics: In sunscreens and other personal care products as a UV filter.

Industrial Applications: As an intermediate in the synthesis of other compounds.

2,4,6-trinitrophenol

2,4,6-trinitrophenol has applications in:

Explosives: Used in military and industrial explosives.

Dyes: As a yellow dye for silk and wool.

Medicine: Historically used as an antiseptic and in burn treatments.

作用機序

Ethyl 4-aminobenzoate

Ethyl 4-aminobenzoate acts by blocking sodium channels in nerve cells, preventing the initiation and transmission of nerve impulses, thereby providing local anesthesia .

2,4,6-trinitrophenol

2,4,6-trinitrophenol acts as an explosive by rapidly decomposing and releasing gases, leading to a sudden expansion and explosion .

類似化合物との比較

Ethyl 4-aminobenzoate

Similar compounds include:

Procaine: Another local anesthetic with similar properties.

Tetracaine: A more potent local anesthetic used in spinal anesthesia.

2,4,6-trinitrophenol

2,4-dinitrophenol: Used in biochemical studies and as a metabolic stimulant.

2,4,6-trinitrotoluene (TNT): A widely used explosive with similar properties.

Ethyl 4-aminobenzoate and 2,4,6-trinitrophenol are unique in their specific applications and properties, making them valuable in their respective fields.

特性

CAS番号 |

5982-70-7 |

|---|---|

分子式 |

C15H14N4O9 |

分子量 |

394.29 g/mol |

IUPAC名 |

ethyl 4-aminobenzoate;2,4,6-trinitrophenol |

InChI |

InChI=1S/C9H11NO2.C6H3N3O7/c1-2-12-9(11)7-3-5-8(10)6-4-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-6H,2,10H2,1H3;1-2,10H |

InChIキー |

RKUBFKMIEXCLEB-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=CC=C(C=C1)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[2,2-Dimethyl-6-(4-methylphenyl)sulfonyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-(4-methylphenyl)sulfonyloxyethyl] 4-methylbenzenesulfonate](/img/structure/B14734567.png)

![n-[2,2-Diphenyl-3-(piperidin-1-yl)propyl]propanamide](/img/structure/B14734581.png)

![1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14734604.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B14734637.png)